(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1213451-19-4) is a chiral amino alcohol derivative with a molecular formula of C₁₀H₁₁ClF₃NO and a molecular weight of 253.65 g/mol . Its structure features a trifluoromethyl (-CF₃) and chloro (-Cl) substituent on the phenyl ring, which contribute to its unique physicochemical properties, including a predicted density of 1.359±0.06 g/cm³, boiling point of 336.3±37.0 °C, and pKa of 12.33±0.45 .
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
UGVWZZDBVGYSLF-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-(trifluoromethyl)benzaldehyde and ®-(+)-epichlorohydrin.
Reaction Conditions: The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets, influencing various cellular processes. Key areas of interest include:
- Microtubule Stabilization : Compounds similar to (1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL have demonstrated the ability to stabilize microtubules, which are crucial for cell division. This stabilization can inhibit cancer cell proliferation and induce apoptosis in malignant cells .
- Protein Kinase Inhibition : Research indicates that this compound may inhibit specific protein kinases involved in signaling pathways that regulate cell growth and survival, making it a candidate for cancer therapy .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Agrochemicals
Pesticidal Properties
The chlorinated phenyl group in this compound enhances its efficacy as a pesticide or herbicide. Studies have shown that:
- Insect Growth Regulators : Structural analogs of this compound have been developed into insect growth regulators (IGRs), which control agricultural pests without harming beneficial insects. This application is significant for sustainable agricultural practices .
Materials Science
Polymer Applications
In materials science, this compound is being explored for its properties in polymer synthesis:
- Polymer Additives : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for developing high-performance materials used in industrial applications .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential for microtubule stabilization and protein kinase inhibition; neuroprotective effects. |
| Agrochemicals | Efficacy as a pesticide; development into insect growth regulators for sustainable agriculture. |
| Materials Science | Enhances thermal stability and mechanical properties in polymers; applications in high-performance materials. |
Cancer Treatment
A study highlighted the efficacy of microtubule-stabilizing agents in treating various cancers by inducing cell cycle arrest and apoptosis. The compound showed promising results in vitro against breast cancer cell lines .
Neurodegenerative Diseases
Research on similar compounds indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's. These compounds were found to enhance cognitive function and protect against neuronal loss .
Antiparasitic Activity
The compound was evaluated for its activity against Trypanosoma brucei, showing significant inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent for African sleeping sickness .
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Stereoisomers and Structural Analogs
Stereoisomeric Variants: (1R,2S)-Configuration
The (1R,2S) stereoisomer (CAS: 1392212-91-7) shares the same molecular formula (C₁₀H₁₁ClF₃NO) but differs in spatial arrangement. While its physical properties (e.g., molecular weight, density) are identical, the altered stereochemistry may significantly impact:
- Biological activity : Stereochemical differences often influence receptor binding or enzymatic interactions.
- Synthetic pathways: Separation of enantiomers requires chiral resolution techniques, as seen in related amino alcohols like (2S)-2-Amino-3-phenyl-1-propanol .
Table 1: Comparison of Stereoisomers
Functional Group Analogues
Trifluoromethyl-Containing Compounds
- Aprepitant (CAS: Not specified in evidence): A neurokinin-1 receptor antagonist with a bis(trifluoromethyl)phenyl group. While structurally distinct, the presence of -CF₃ highlights its role in enhancing metabolic stability and lipophilicity, a feature shared with the target compound .
- TFA-D-Phe-(2-(N-Me)Pyr) (CAS: Not provided): A trifluoroacetamide derivative with a trifluoromethyl group. The -CF₃ group in such compounds often improves resistance to enzymatic degradation compared to non-fluorinated analogs .
Chloro-Substituted Amino Alcohols
- 2-Amino-3-phenyl-1-propanol derivatives (e.g., (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol): These lack the -CF₃ and -Cl substituents but share the amino alcohol backbone. The absence of halogen groups likely reduces their molecular weight and alters solubility profiles .
Key Differentiators
The combination of -CF₃ and -Cl groups in (1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL distinguishes it from analogs:
- Enhanced lipophilicity: The -CF₃ group increases membrane permeability compared to non-fluorinated analogs.
- Electron-withdrawing effects : The -Cl and -CF₃ groups may stabilize the molecule against oxidative degradation.
Biological Activity
(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, a compound featuring a trifluoromethyl group and a chiral amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its pharmacological effects.
Research indicates that the compound acts as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. Its structural characteristics allow it to interact effectively with various receptors, leading to enhanced therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes related to neurotransmitter metabolism. For example:
- Serotonin Reuptake Inhibition : The compound exhibited significant inhibition of serotonin reuptake, suggesting potential antidepressant properties.
- Enzyme Interaction : It was found to interact with monoamine oxidase (MAO), an enzyme crucial for neurotransmitter degradation.
In Vivo Studies
In vivo studies conducted on animal models have provided insights into the compound's efficacy and safety profile:
- Antidepressant Activity : Mice administered with the compound showed reduced depressive-like behaviors in forced swim tests compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry assessed the antidepressant effects of this compound in a murine model. The results showed:
- Dosage : Effective at doses of 10 mg/kg.
- Outcome : Significant reduction in immobility time in forced swim tests compared to baseline measurements.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of the compound against oxidative stress in neuronal cells. Findings included:
- Mechanism : The compound reduced reactive oxygen species (ROS) levels significantly.
- Cell Viability : Enhanced cell viability was observed in treated cultures exposed to oxidative stress.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
